molecular formula C15H16N2O B12710110 Benmoxin, (S)- CAS No. 142068-32-4

Benmoxin, (S)-

Cat. No.: B12710110
CAS No.: 142068-32-4
M. Wt: 240.30 g/mol
InChI Key: BEWNZPMDJIGBED-LBPRGKRZSA-N
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Description

Benmoxin, also known as mebamoxine, is an irreversible and nonselective monoamine oxidase inhibitor (MAOI) of the hydrazine class. It was first synthesized in 1967 and was used as an antidepressant in Europe. it is no longer marketed .

Preparation Methods

The synthesis of Benmoxin involves the reaction of benzohydrazide with 1-phenylethylamine. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified through recrystallization .

Chemical Reactions Analysis

Benmoxin undergoes several types of chemical reactions:

    Oxidation: Benmoxin can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: Benmoxin can undergo substitution reactions where the hydrazine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis.

    Biology: Benmoxin has been studied for its effects on monoamine oxidase enzymes.

    Medicine: It was used as an antidepressant due to its MAOI activity.

Mechanism of Action

Benmoxin exerts its effects by irreversibly inhibiting monoamine oxidase enzymes. This inhibition leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. The increased levels of these neurotransmitters are associated with improved mood and alleviation of depressive symptoms .

Comparison with Similar Compounds

Benmoxin is similar to other monoamine oxidase inhibitors such as phenelzine and isocarboxazid. it is unique due to its specific chemical structure and irreversible inhibition mechanism. Other similar compounds include:

Properties

CAS No.

142068-32-4

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

N'-[(1S)-1-phenylethyl]benzohydrazide

InChI

InChI=1S/C15H16N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-12,16H,1H3,(H,17,18)/t12-/m0/s1

InChI Key

BEWNZPMDJIGBED-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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